1,4-Dibromo-2-isocyanatobenzene
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Overview
Description
1,4-Dibromo-2-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and an isocyanate group are substituted on the benzene ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-isocyanatobenzene can be synthesized through various methodsThe bromination reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Amines (e.g., aniline) and alcohols (e.g., methanol) are typical nucleophiles that react with the isocyanate group.
Major Products Formed
Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.
Addition Products: Urea derivatives formed by the reaction of the isocyanate group with amines.
Scientific Research Applications
1,4-Dibromo-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of urea derivatives when reacted with amines. The bromine atoms can also undergo substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4-isocyanatobenzene
- 1,3-Dibromo-2-isocyanatobenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness
1,4-Dibromo-2-isocyanatobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromine atoms and the isocyanate group allows for versatile chemical transformations, making it a valuable compound in various research applications .
Properties
CAS No. |
55076-91-0 |
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Molecular Formula |
C7H3Br2NO |
Molecular Weight |
276.91 g/mol |
IUPAC Name |
1,4-dibromo-2-isocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |
InChI Key |
CCXIDWGJIDIUBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=O)Br |
Origin of Product |
United States |
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